Regioisomeric Selectivity: 1,3- vs. 1,4-Disubstituted Benzamide KOR Ligand Functional Profiles
Within the heteroarylphenoxy benzamide KOR ligand series, the positional isomer of the amide and phenoxy substituents on the central benzamide ring directly dictates functional activity at the kappa opioid receptor. In the WO2018096510 disclosure, the 1,4-disubstituted regioisomer 4-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is characterized as a KOR antagonist [1]. SAR analysis within structurally analogous benzamide KOR ligands reveals that shifting from a 1,4- to a 1,3-disubstitution pattern can invert functional pharmacology, converting antagonists into agonists [2]. The target compound, bearing the 1,3-disubstitution motif, is thus predicted to exhibit KOR agonism rather than antagonism—a qualitatively distinct pharmacological profile with direct implications for downstream signaling pathway engagement (G-protein vs. β-arrestin bias) [2]. Direct quantification of binding affinity and functional potency for this specific CAS number has not been published in the peer-reviewed literature.
| Evidence Dimension | Regioisomeric-position-dependent KOR functional activity |
|---|---|
| Target Compound Data | KOR functional activity not yet reported for CAS 2034312-38-2; predicted KOR agonist based on 1,3-disubstitution SAR |
| Comparator Or Baseline | 4-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (1,4-isomer): KOR antagonist [1] |
| Quantified Difference | Qualitative inversion: antagonist (1,4-isomer) vs. predicted agonist (1,3-isomer). Binding Ki and functional EC50/IC50 values await experimental determination. |
| Conditions | KOR binding and functional assays as described in WO2018096510 for the 1,4-isomer series; target compound assays not yet performed or disclosed. |
Why This Matters
For researchers studying biased signaling at opioid receptors, the predicted agonist profile of the 1,3-isomer provides a tool compound with a qualitatively different pharmacological signature than the 1,4-antagonist, enabling dissection of G-protein-dependent vs. β-arrestin-dependent pathways—a critical consideration for pain therapeutic development where functional selectivity determines the therapeutic index.
- [1] Mitch, C.H.; et al. Heteroarylphenoxy benzamide kappa opioid ligands. World Intellectual Property Organization, WO2018096510 A1, 2018-05-31. View Source
- [2] Frankowski, K.J.; et al. Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. ACS Chemical Neuroscience, 2013, 4, 934-944. View Source
